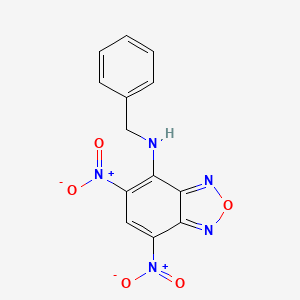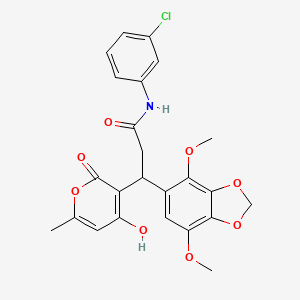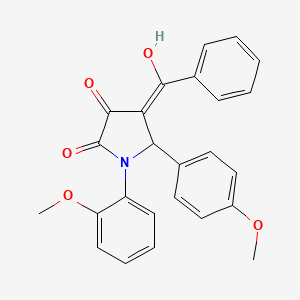![molecular formula C15H11Cl3N6O3S2 B11047819 Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)
Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down step by step.
Vorbereitungsmethoden
Synthetic Routes
The synthesis of this compound involves several steps. One possible synthetic route is as follows:
-
Formation of the Triazole Ring:
- Start with the synthesis of the 1H-1,2,3-triazole ring. This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an alkyne and an azide.
- The 1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL moiety is introduced during this step.
-
Thiadiazole Formation:
- Next, the thiadiazole ring is formed. This can be accomplished by reacting the triazole compound with thiosemicarbazide followed by cyclization.
-
Ethyl Esterification:
- Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial-scale production typically involves optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. Detailed reaction conditions and purification methods are proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactivity
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across various fields:
Biology and Medicine:
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Eigenschaften
Molekularformel |
C15H11Cl3N6O3S2 |
|---|---|
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
ethyl 5-[3-methyl-5-[(2,4,6-trichlorophenyl)carbamoyl]triazol-4-yl]sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C15H11Cl3N6O3S2/c1-3-27-14(26)11-15(29-23-21-11)28-13-10(20-22-24(13)2)12(25)19-9-7(17)4-6(16)5-8(9)18/h4-5H,3H2,1-2H3,(H,19,25) |
InChI-Schlüssel |
XDHKQBJHJATJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SN=N1)SC2=C(N=NN2C)C(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11047744.png)
![2-[7-(4-Fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-phenylacetamide](/img/structure/B11047751.png)
![N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide](/img/structure/B11047754.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-](/img/structure/B11047765.png)


![6-(4-fluorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11047796.png)
![5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine](/img/structure/B11047799.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047804.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)
![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)